6-Hydroxyflavone
Overview
Description
6-Hydroxyflavone is a flavone, a type of chemical compound . It is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 6 . It is one of the noncompetitive inhibitors of cytochrome P450 2C9 . It is reported in Crocus and leaves of Barleria prionitis Linn .
Synthesis Analysis
The synthesis of 6-hydroxy flavones by Kostanecki and co-workers involved five steps . In a study, 27 flavone analogs were successfully synthesized, of which 5 analogs were novel . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly .Molecular Structure Analysis
The crystal structure of this compound has been reported to have four crystallographic sites of the unit cell in an approximate 3:1/1:3 ratio . More details about its structure can be found in the references .Chemical Reactions Analysis
Flavone has recently been proved as a promising scaffold for the development of a novel drug against dengue fever . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The viral targets for these potent flavone analogs were predicted to be NS5 MTase and NS5 RdRp .Physical and Chemical Properties Analysis
This compound has a molecular formula of C15H10O3 and a molecular weight of 238.24 g/mol . More details about its physical and chemical properties can be found in the references .Scientific Research Applications
Anxiolytic Effects
6-Hydroxyflavone (6HF) shows promise in treating anxiety-like disorders. It partially potentiates GABA-induced currents in cortical neurons and displays significant preference for alpha(2)- and alpha(3)-containing subtypes of GABA(A) receptors, which are thought to mediate anxiolytic effects. In mice, 6HF exhibited anxiolytic-like effects without the common side effects associated with classical benzodiazepines (Ren et al., 2010).
Renal Protective Activity
6HF demonstrates potential nephroprotective properties, making it a candidate for managing chemotherapy-associated renal disturbances. It significantly attenuated detrimental changes caused by cisplatin, including serum creatinine and urea levels, and preserved renal histoarchitecture (Zia Ud Din et al., 2020).
Osteoblast Differentiation
6HF can promote osteoblastic differentiation by activating AKT, ERK 1/2, and JNK signaling pathways, suggesting its potential in treating osteoporosis (Lai et al., 2014).
Antioxidant Activity
6HF, along with other flavone derivatives, demonstrates antioxidant activity. This characteristic is beneficial in preventing oxidative stress-related damage in biological systems (Stompor, 2016).
Binding with Bovine Hemoglobin
6HF has been observed to bind with bovine hemoglobin, leading to conformational changes around tryptophan residues. This study provides insights into the interaction between flavonoids and proteins (Das et al., 2018).
Enhancing Stability for Pharmacological Use
Conjugating polyethylene-glycol to 6HF has been researched to increase its stability while maintaining biological characteristics, improving its potential as a diabetic medication (Jamaludin & Che Harun, 2022).
DNA Interaction
The interaction of 6HF with DNA, which leads to stabilization of DNA structure, is important for understanding the biological effects of flavonoids (Vitorino & Sottomayor, 2010).
Mechanism of Action
Target of Action
6-Hydroxyflavone is a naturally occurring flavone . Its primary target is the cytochrome P450 2C9 enzyme . This enzyme plays a crucial role in the metabolism of both xenobiotics and endogenous compounds .
Mode of Action
This compound acts as a noncompetitive inhibitor of the cytochrome P450 2C9 enzyme . This means it binds to a site other than the active site of the enzyme, altering the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of the cytochrome P450 2C9 enzyme by this compound can affect various biochemical pathways. For instance, it can activate AKT, ERK 1/2, and JNK signaling pathways to effectively promote osteoblastic differentiation . It also inhibits the LPS-induced NO production .
Result of Action
The inhibition of the cytochrome P450 2C9 enzyme by this compound can lead to various molecular and cellular effects. It exhibits anti-inflammatory activity and shows anxiolytic activity in a mouse model .
Safety and Hazards
Future Directions
Flavone has recently been proved as a promising scaffold for the development of a novel drug against dengue fever . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future . Other studies also suggest that flavonoids could be a potential target and prognostic marker of osteosarcoma .
Biochemical Analysis
Biochemical Properties
6-Hydroxyflavone plays a significant role in biochemical reactions, particularly as a noncompetitive inhibitor of cytochrome P450 2C9 . This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. By inhibiting cytochrome P450 2C9, this compound can modulate the metabolism of drugs and other substances, potentially leading to altered pharmacokinetics and pharmacodynamics. Additionally, this compound interacts with GABAA receptors, exhibiting anxiolytic effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-inflammatory activity in kidney mesangial cells by inhibiting the production of inducible nitric oxide synthase (iNOS) and other inflammatory mediators . Furthermore, this compound affects cell membrane integrity and permeability, as well as kinase and peroxidase activities . These effects contribute to its potential therapeutic applications in treating inflammation and oxidative stress-related conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a noncompetitive inhibitor of cytochrome P450 2C9, binding to the enzyme and preventing its normal function . Additionally, this compound interacts with GABAA receptors, selectively modulating their activity to produce anxiolytic effects . The compound also inhibits kinase and peroxidase activities, which are involved in cellular signaling and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound maintains its biological activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-inflammatory effects without significant toxicity . At higher doses, potential toxic or adverse effects may occur, including hepatotoxicity and alterations in metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It interacts with enzymes such as cytochrome P450 2C9, modulating their activity and affecting the metabolism of other compounds . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can exert its biological effects.
Properties
IUPAC Name |
6-hydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYYYGYCRFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022327 | |
Record name | 6-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-83-4 | |
Record name | 6-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6665-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148S6Z78H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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